2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid
Overview
Description
“2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid” is a chemical compound with the CAS Number: 1177319-91-3 . It has a molecular weight of 255.31 . The compound is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid . The InChI Code is 1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9-4-8(11(15)16)5-10(9)7-14/h8-10H,4-7H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Understanding Biocatalyst Inhibition
Carboxylic acids, including derivatives similar to 2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid, are noted for their biorenewable chemical potential and usage as precursors for various industrial chemicals. They have been observed to inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at certain concentrations, affecting microbial internal pH and cell membrane integrity. This insight is crucial for developing metabolic engineering strategies to enhance microbial robustness against carboxylic acid-induced stresses (Jarboe et al., 2013).
Biologically Active Compounds from Plants
Research into natural carboxylic acids derived from plants, which are structurally related to 2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid, reveals their significant biological activities. These compounds, such as rosmarinic and chicoric acids, exhibit a wide range of bioactivities including antioxidant, antimicrobial, and cytotoxic effects. Understanding the structure-activity relationships of these acids helps in evaluating their potential applications in pharmaceuticals and biotechnology (Godlewska-Żyłkiewicz et al., 2020).
Applications in Biomass Conversion
Lactic acid, a structurally related carboxylic acid, serves as a precursor for numerous value-added chemicals, demonstrating the versatility of carboxylic acids like 2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid in biomass conversion processes. This showcases the potential of using such compounds in the sustainable synthesis of bioplastics, biofuels, and other green chemicals, further emphasizing the role of carboxylic acids in advancing bio-based economy solutions (Gao et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9-4-8(11(15)16)5-10(9)7-14/h8-10H,4-7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUILIYSENMTGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656409 | |
Record name | 2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid | |
CAS RN |
1177319-91-3 | |
Record name | 2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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